molecular formula C7H9N<br>C6H4CH3NH2<br>C7H9N B081030 p-Toluidine CAS No. 12221-03-3

p-Toluidine

Cat. No.: B081030
CAS No.: 12221-03-3
M. Wt: 107.15 g/mol
InChI Key: RZXMPPFPUUCRFN-UHFFFAOYSA-N
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Description

p-Toluidine, also known as 4-methylaniline, is an organic compound with the chemical formula C7H9N. It is one of the three isomers of toluidine, the others being o-toluidine and m-toluidine. This compound is a colorless solid that is slightly soluble in water but more soluble in organic solvents. It is primarily used in the production of dyes, pesticides, and other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Toluidine can be synthesized through the reduction of p-nitrotoluene. This process typically involves the use of reducing agents such as iron and hydrochloric acid or catalytic hydrogenation. The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient conversion of p-nitrotoluene to this compound .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar reduction methods. The process involves the catalytic hydrogenation of p-nitrotoluene in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to achieve high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: p-Toluidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

p-Toluidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of p-toluidine involves its interaction with various molecular targets and pathways. For instance, in the oxidation reaction, this compound undergoes oxidative coupling with catecholamine to form an orange water-soluble dye. This reaction is catalyzed by supported zeolite nanoparticles, which enhance the efficiency and selectivity of the reaction . The molecular targets include the aromatic ring and the amino group, which participate in the formation of the dye.

Comparison with Similar Compounds

  • o-Toluidine (2-methylaniline)
  • m-Toluidine (3-methylaniline)
  • Aniline (phenylamine)

Comparison:

    o-Toluidine and m-Toluidine: These isomers differ in the position of the methyl group relative to the amino group on the benzene ring. While p-toluidine has the methyl group in the para position, o-toluidine has it in the ortho position, and m-toluidine has it in the meta position.

    Aniline: Aniline is similar to this compound but lacks the methyl group.

This compound’s unique position of the methyl group in the para position makes it more symmetrical and influences its physical properties, such as melting point and solubility, compared to its isomers .

Properties

IUPAC Name

4-methylaniline
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InChI

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3
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InChI Key

RZXMPPFPUUCRFN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)N
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Molecular Formula

C7H9N, Array
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Related CAS

76642-19-8, Array
Record name Benzenamine, 4-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID6021872
Record name 4-Methylbenzenamine
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Molecular Weight

107.15 g/mol
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Physical Description

P-toluidine is a colorless solid. Melting point 44 °C (111 °F). Specific gravity 1.046. Vapor heavier than air. Produces toxic oxides of nitrogen during combustion. May be absorbed through the skin. Used in dyes, and in organic chemical manufacturing., Liquid; Liquid, Other Solid, White solid with an aromatic odor. [Note: Used as a basis for many dyes.]; [NIOSH], COLOURLESS FLAKES. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., White solid with an aromatic odor., White solid with an aromatic odor. [Note: Used as a basis for many dyes.]
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Boiling Point

393 °F at 760 mmHg (USCG, 1999), 200.4 °C, 200 °C, 393 °F
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Flash Point

188 °F (USCG, 1999), 87 °C, 190 °F (88 °C) (closed cup), 87 °C c.c., 188 °F
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Solubility

0.7 % (NIOSH, 2023), Very soluble in ethanol, pyridine; soluble in diethyl ether, acetone, carbon tetrachloride, Freely soluble in alcohol, ether, acetone, methanol, carbon disulfide, oils, dilute acids, In water, 6.50 g/L (6.50X10+3 mg/L) at 15 °C, Solubility in water, g/100ml at 20 °C: 0.75 (poor), 0.7%
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Density

1 at 68 °F (USCG, 1999), 0.9619 g/cu cm at 20 °C, Relative density (water = 1): 1.05, 1.05
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Vapor Density

3.90 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

1 mmHg at 108 °F (NIOSH, 2023), 0.28 [mmHg], VP: 1 mm Hg at 42 °C, 0.286 mm Hg at 25 °C, Vapor pressure, kPa at 42 °C: 0.13, 1 mmHg@108 °F, (108 °F): 1 mmHg
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Mechanism of Action

The in vivo covalent binding of o- and p-toluidine to rat hepatic macromolecules was investigated to determine if a relationship exists between the degree of binding for each isomer and its carcinogenic potency. The ortho-isomer has been shown to be a more potent hepatocarcinogen than the para-isomer. In addition to the macromolecular binding, the tissue distribution of each isomer was also measured. The degree of binding to hepatic macromolecules appeared to be at maximum for both at 24-28 hr following dosing. At 24 hr following dosing, the level of DNA binding of o-toluene was approximately 1.2-fold lower than that of p-toluene. The binding to RNA and protein was also lower for o-toluene than p-toluene, although the differences were not as great as that observed for DNA binding. There were subtle differences in tissue distribution for each isomer. However, in contrast to the macromolecular binding data, the area under the plasma concentration curve for o-toluene was approximately 1.8-fold greater than that for p-toluene. Based on the results of these studies, there was no direct correlation between the degree of macromolecular binding and carcinogenic potency.
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Impurities

m-Toluidine < 0.5% w/w, o-Toluidine < 0.5% w/w, water 0.1 - 0.2% w/w
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Color/Form

Lustrous plates or leaflets, White solid, Colorless leaflets

CAS No.

106-49-0, 26915-12-8
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Melting Point

112.1 °F (USCG, 1999), 43.6 °C, 44-45 °C, 112 °F, 111 °F
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Synthesis routes and methods

Procedure details

Watanabe et al. (J. Chem. Soc., Chem. Commun. (1990) 1497) reported a synthesis of N,N'-diphenylurea in 92% yield by dehydrogenating formanilide in the presence of aniline and a ruthenium catalyst: ##STR2## Watanabe et al. prepared numerous symmetric N,N'-diarylureas in this manner. In contrast, N-phenyl-N'-p-tolylurea was not obtained selectively from the reaction of formanilide and p-toluidine. Instead, a mixture of three ureas -- N,N'-diphenylurea (19%), N,N'-di-p-tolylurea (21%), and the unsymmetric product, N-phenyl-N'-p-tolylurea (38%) -- was obtained:
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Toluidine
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p-Toluidine
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p-Toluidine
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p-Toluidine
Reactant of Route 5
p-Toluidine
Reactant of Route 6
p-Toluidine

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